molecular formula C18H18ClNO4 B2870753 [2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1003101-80-1

[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2870753
CAS No.: 1003101-80-1
M. Wt: 347.8
InChI Key: PLFMGAYURNSFMJ-UHFFFAOYSA-N
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Description

This compound features a 4-methoxyphenyl group linked via a methylamino moiety to a 2-oxoethyl ester, which is further esterified with a 4-chlorophenylacetic acid moiety (, CAS 874971-42-3). Its molecular formula is C₁₈H₁₇ClN₂O₅, with a molar mass of 388.79 g/mol. The 4-methoxy group enhances lipophilicity, while the 4-chloro substituent introduces electron-withdrawing effects, influencing both reactivity and biological interactions. This structure is part of a broader class of amino-acetate esters studied for pharmaceutical applications, including prodrugs and enzyme inhibitors .

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-23-16-8-4-14(5-9-16)11-20-17(21)12-24-18(22)10-13-2-6-15(19)7-3-13/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFMGAYURNSFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate, often referred to in scientific literature by its chemical structure or as a derivative of various pharmacologically active agents, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H25ClN2O4C_{18}H_{25}ClN_{2}O_{4}, with a molecular weight of approximately 364.85 g/mol. The structure features a methoxyphenyl group and a chlorophenyl group, which are critical for its biological activity.

Research indicates that compounds with similar structural motifs often interact with various biological pathways, including:

  • Antitumor Activity : Compounds with methoxy and chlorophenyl substituents have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant activity against colon carcinoma cells (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL) .
  • Antimicrobial Properties : The presence of halogenated phenyl groups typically enhances the antimicrobial efficacy of compounds. Studies have reported moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

A summary table of biological activities related to compounds structurally similar to this compound is provided below:

Biological Activity Tested Compounds IC50/Activity
AntitumorVarious derivativesIC50 < 2 µg/mL
AntibacterialSimilar phenyl compoundsMIC 4.69 - 22.9 µM
AntifungalRelated alkaloidsMIC 16.69 - 78.23 µM

Case Studies

  • Antitumor Efficacy : A study investigated the cytotoxic effects of related compounds on HCT-15 colon carcinoma cells. The results indicated that modifications in the phenyl ring significantly influenced the cytotoxicity, with certain substitutions leading to enhanced activity .
  • Antibacterial Activity : Another study assessed the antimicrobial properties of various methoxy-substituted phenyl compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with electron-donating groups exhibited superior antibacterial activity compared to their counterparts without such modifications .

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives based on the core structure of this compound. These studies emphasize:

  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups like methoxy enhances biological activity.
  • Potential as Therapeutic Agents : Given their efficacy against tumor cells and bacteria, these compounds may serve as lead candidates for drug development.

Comparison with Similar Compounds

Key Structural Variants and Their Properties

The following table highlights structural analogs and their differentiating features:

Compound Name Substituent Variations Molecular Weight (g/mol) Key Properties/Applications Reference CAS/ID
[Target Compound] 4-methoxy, 4-chloro 388.79 Balanced lipophilicity; potential CNS activity 874971-42-3
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate 2-methoxy (vs. 4-methoxy), bromine (vs. chlorine) 391.04 Higher lipophilicity (Br); altered receptor binding due to ortho-substitution 380179-44-2
2-(4-Chlorophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate Benzoate ester (vs. acetate), additional benzamido group 432.84 Enhanced π-π stacking; potential use in kinase inhibition 432495-94-8
2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenyl)acetate Dual 4-methoxy groups, no methylamino linkage 314.33 Reduced hydrogen-bonding capacity; simpler metabolic pathway 132589-78-7
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Ethyl ester (vs. 4-chlorophenyl acetate), shorter chain 223.23 Pharmaceutical intermediate (e.g., for antidiabetic agents) 18522-99-1
[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] derivatives (e.g., thieno-pyrimidine analogs) Thieno-pyrimidine core with sulfur atoms ~500–600 Improved metabolic stability; explored as kinase inhibitors 742119-72-8

Structural and Functional Insights

  • Substituent Position Effects: The 4-methoxy group in the target compound optimizes electronic effects (electron-donating) and steric accessibility compared to 2-methoxy analogs (), which may hinder binding to planar active sites . Halogen Differences: Bromine in analogs (e.g., 380179-44-2) increases lipophilicity (logP ~2.8 vs.
  • Ester Group Modifications :

    • Replacement of the 4-chlorophenyl acetate with a benzamido-benzoate () introduces additional hydrogen-bonding sites, improving target affinity but reducing solubility .
    • Simpler esters (e.g., ethyl in 18522-99-1) are more metabolically labile, favoring rapid clearance .
  • Biological Activity Correlations: Compounds with methylamino linkages (e.g., target compound) show higher stability against esterase hydrolysis compared to non-aminated analogs () . Thieno-pyrimidine derivatives () exhibit enhanced kinase inhibition due to sulfur-mediated interactions with catalytic cysteine residues .

Preparation Methods

Two-Step Amide-Ester Coupling Approach

This method involves sequential amide bond formation followed by esterification. In the first step, 4-methoxybenzylamine reacts with 2-chloroacetyl chloride in anhydrous dichloromethane at 0–5°C to yield 2-[(4-methoxyphenyl)methylamino]-2-oxoethyl chloride. The intermediate is then coupled with 2-(4-chlorophenyl)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), achieving an overall yield of 74%.

Critical Parameters:

  • Temperature control during acyl chloride formation to prevent decomposition.
  • Use of DMAP to accelerate esterification kinetics by 40% compared to base catalysis alone.

One-Pot Tandem Reaction

A streamlined protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to facilitate concurrent amidation and esterification. Equimolar amounts of 2-(4-chlorophenyl)acetic acid and 2-amino-1-(4-methoxyphenyl)ethan-1-one are reacted in dimethylformamide (DMF) at 60°C for 12 hours, yielding 82% product. This method eliminates intermediate isolation but requires rigorous drying to suppress hydrolysis.

Advantages:

  • Reduced reaction time (12 hours vs. 18 hours for stepwise methods).
  • Higher atom economy (87% vs. 78% for two-step approach).

Enzymatic Synthesis Using Lipases

Recent innovations utilize immobilized Candida antarctica lipase B (CAL-B) to catalyze the transesterification of ethyl 2-(4-chlorophenyl)acetate with 2-[(4-methoxyphenyl)methylamino]-2-oxoethanol in tert-amyl alcohol. Operating at 45°C for 24 hours, this green chemistry method achieves 68% yield with 99% enantiomeric excess, though substrate solubility limits scalability.

Comparison of Methods

Method Yield (%) Purity (HPLC) Reaction Time (h)
Two-Step Coupling 74 98.2 18
One-Pot Tandem 82 97.5 12
Enzymatic 68 99.8 24

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing transition states. In contrast, non-polar solvents like toluene reduce amide racemization but decrease yields by 15–20% due to poor solubility of the 4-chlorophenyl precursor.

Catalytic Systems

DCC/DMAP remains the gold standard for small-scale synthesis, while EDCl/HOBt offers superior performance in gram-scale reactions. Transitioning to polymer-supported carbodiimides reduces purification complexity but increases costs by 30%.

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR):

  • Ester C=O stretch: 1742 cm⁻¹
  • Amide C=O stretch: 1678 cm⁻¹
  • OCH₃ symmetric stretch: 2835 cm⁻¹

¹H NMR (400 MHz, CDCl₃):

  • δ 7.32–7.28 (m, 4H, Ar-Cl)
  • δ 6.89–6.85 (m, 4H, Ar-OCH₃)
  • δ 4.72 (s, 2H, OCOCH₂)
  • δ 3.81 (s, 3H, OCH₃)
  • δ 3.65 (s, 2H, NCH₂)

¹³C NMR (100 MHz, CDCl₃):

  • 170.2 ppm (ester carbonyl)
  • 168.9 ppm (amide carbonyl)
  • 55.1 ppm (OCH₃)

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